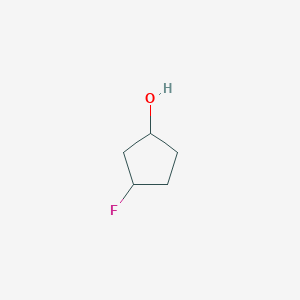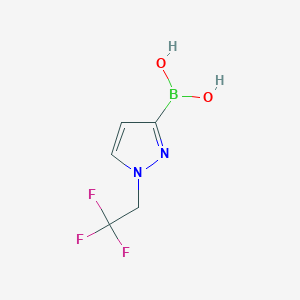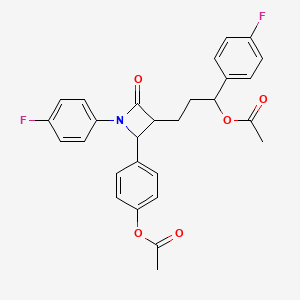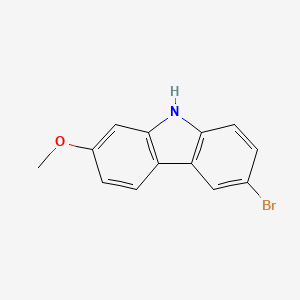
Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 11-benzoate de 1-(9H-fluorèn-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundécanyle est un composé organique complexe qui présente un groupe benzyle, un groupe fluorényle et une structure dioxo-dioxa-diazaundécan.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 11-benzoate de 1-(9H-fluorèn-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundécanyle implique généralement plusieurs étapes. Une méthode courante utilise l'acide (S)-11-benzyl-1-(9H-fluorèn-9-yl)-3,6,9,12,15-pentaoxo-2,18-dioxa-4,7,10,13,16-pentaazaicosan-20-oïque comme matière de départ. Ce composé est soumis à une hydrogénation en présence de palladium sur carbone (Pd/C) comme catalyseur, suivie de l'ajout de diéthylamine .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour améliorer le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 11-benzoate de 1-(9H-fluorèn-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundécanyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des pressions contrôlées pour garantir des vitesses de réaction et des rendements optimaux.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de la recherche scientifique
Le 11-benzoate de 1-(9H-fluorèn-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundécanyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est utilisé dans l'étude des interactions enzyme-substrat et comme sonde fluorescente dans les tests biochimiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spéciaux dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 11-benzoate de 1-(9H-fluorèn-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundécanyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a fluorescent probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]histidine
- Benzoate de benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-thréonine
- Acide (S)-11-benzyl-1-(9H-fluorèn-9-yl)-3,6,9,12,15-pentaoxo-2,18-dioxa-4,7,10,13,16-pentaazaicosan-20-oïque
Unicité
Le 11-benzoate de 1-(9H-fluorèn-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundécanyle est unique en raison de son arrangement structurel spécifique, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C27H26N2O6 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
benzyl 2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C27H26N2O6/c30-25(29-18-33-17-26(31)34-15-19-8-2-1-3-9-19)14-28-27(32)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,29,30) |
Clé InChI |
MZOSSDIBSRKPCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)COCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)


![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-[(1-methyl-4-propylprolyl)amino]-1-thiooctopyranoside](/img/structure/B12287237.png)
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)


